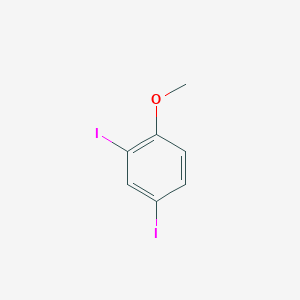

2,4-Diiodo-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodo-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAQXBOSFMHIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409242 | |

| Record name | 2,4-Diiodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28896-47-1 | |

| Record name | 2,4-Diiodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2,4 Diiodo 1 Methoxybenzene

Direct Electrophilic Aromatic Iodination Approaches

Direct iodination involves the introduction of iodine atoms onto the aromatic ring of methoxybenzene (anisole) or its derivatives through an electrophilic aromatic substitution mechanism. The methoxy (B1213986) group is a strong activating and ortho, para-directing group, which facilitates this reaction.

The direct diiodination of methoxybenzene to form the 2,4-diiodo isomer is a common synthetic route. The regioselectivity is governed by the powerful directing effect of the methoxy group. A variety of iodinating agents and reaction conditions have been developed to achieve this transformation efficiently.

Commonly used reagents include molecular iodine (I₂) in the presence of an oxidizing agent or an acid catalyst. Oxidants like hydrogen peroxide (H₂O₂), Oxone, or sodium periodate (B1199274) (NaIO₄) are used to generate a more potent electrophilic iodine species in situ. acsgcipr.orgresearchgate.net For instance, the combination of KI and 30% hydrogen peroxide in methanol (B129727) with a strong acid can effectively iodinate electron-rich arenes. organic-chemistry.org Another effective system employs N-iodosuccinimide (NIS) often activated with a catalytic amount of an acid such as trifluoroacetic acid, which allows for iodination under mild conditions with short reaction times. organic-chemistry.org

The choice of solvent and catalyst can significantly influence the reaction's outcome and selectivity. For example, using a nanostructure solid acid catalyst (MCM-41-R-SO₃H) with iodine and hydrogen peroxide in water provides an environmentally friendly method for the iodination of activated arenes like anisole (B1667542). researchgate.net Similarly, ionic liquids have been explored as solvents to enhance regioselectivity. arkat-usa.org

Table 1: Selected Methods for Direct Iodination of Anisole Derivatives

| Substrate | Iodinating System | Solvent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Anisole | NIS / Trifluoroacetic acid (cat.) | Not specified | Mild | Iodoanisoles | Excellent | organic-chemistry.org |

| Anisole | KI / H₂O₂ (30%) / Strong Acid | MeOH | Not specified | Iodoanisoles | Good | organic-chemistry.org |

| 3,5-Dichloroanisole | Ag₂SO₄ / I₂ | Acetonitrile (B52724) | Not specified | 3,5-Dichloro-4-iodoanisole | 65% | nih.gov |

| 1,3,5-Trimethoxybenzene | I₂ / H₂O₂ / MCM-41-R-SO₃H | Water | 45 °C | Iodinated trimethoxybenzene | Good | researchgate.net |

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their reactivity and often environmentally benign nature. nih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are effective for the iodination of aromatic compounds. organic-chemistry.orgacs.org For instance, a disulfide can catalyze the electrophilic iodination of electron-rich aromatics, including anisoles, using DIH in acetonitrile under mild conditions. organic-chemistry.org

Hypervalent iodine compounds are not only used as direct iodinating agents but also as precursors for synthesizing other reactive species. diva-portal.org For example, they are instrumental in the preparation of diaryliodonium salts, which are versatile arylating agents. nih.govacs.org While direct diiodination using these reagents to form 2,4-diiodo-1-methoxybenzene is feasible, they are often employed in more complex transformations or when milder conditions are required. The KI/PIDA system, for example, has been shown to effect di-iodination on certain substrates. acs.org

The formation of this compound via electrophilic aromatic substitution follows a well-established mechanism. uomustansiriyah.edu.iq The methoxy group (-OCH₃) on the benzene (B151609) ring is strongly electron-donating through resonance, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This activation is most pronounced at the ortho (positions 2 and 6) and para (position 4) carbons.

The reaction proceeds in two main steps:

Formation of the σ-complex (arenium ion) : The electrophilic iodine species (I⁺), often generated in situ from I₂ and an oxidant or acid, attacks the electron-rich aromatic ring. acsgcipr.org The attack at the para position is sterically favored over the ortho positions, leading to 4-iodoanisole (B42571) as the major initial product. Attack at the ortho position also occurs. The resulting intermediate is a resonance-stabilized carbocation known as a σ-complex or arenium ion.

Deprotonation : A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the iodinated product.

For di-substitution, the first iodine atom deactivates the ring slightly due to its inductive electron-withdrawing effect. However, the methoxy group's powerful activating effect still dominates, directing the second iodination to the remaining activated positions (ortho and para to the methoxy group). Thus, if the first iodination occurs at the C4 position, the second iodine will be directed to the C2 (or C6) position, resulting in this compound.

Indirect Synthetic Pathways for this compound

Indirect methods provide alternative routes to this compound, often starting from precursors that already contain specific functional groups or halogen patterns. These strategies can offer advantages in terms of selectivity and the ability to construct highly substituted aromatic systems.

This approach utilizes starting materials where the desired substitution pattern is partially installed. A common strategy involves the use of ortho-dihaloarenes. For example, ortho-diiodoarenes can serve as precursors for arynes, which can then undergo further reactions. pku.edu.cn While not a direct route to the target compound itself, this highlights the utility of pre-functionalized dihaloarenes in complex synthesis.

A more direct example is the synthesis starting from 2,4-dibromophenol. This compound can be methylated to give 2,4-dibromoanisole (B1585499), which can then potentially undergo a halogen exchange reaction to yield the diiodo product. smolecule.com Similarly, substituted benzoic acids can be used as precursors. For instance, 4-iodo-2-methoxybenzoic acid has been used as a starting material for the synthesis of other dihaloanisoles, demonstrating the principle of using pre-functionalized rings. rsc.org The use of organometallic reagents derived from diiodoanisole isomers also represents a powerful strategy. For example, 1,4-diiodo-2-methoxybenzene (B3301112) can undergo a regioselective iodine/magnesium exchange to form a Grignard reagent, which can then be trapped with an electrophile. researchgate.net

Table 2: Examples of Indirect Synthesis via Pre-functionalized Precursors

| Precursor | Reaction Sequence | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2,4-Dibromophenol | Methylation | Methyl iodide, K₂CO₃ | 2,4-Dibromoanisole | smolecule.com |

| Anisole | Double ortho, meta'-deprotonation followed by iodination | [Na₄Mg₂(TMP)₆(nBu)₂], I₂ | 1,4-Diiodo-2-methoxybenzene | researchgate.net |

| ortho-Diiodoarenes | Aryne formation and C-C bond insertion | NaH | Complex substituted arenes | pku.edu.cn |

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. acs.org This strategy is particularly useful for synthesizing this compound when direct iodination is problematic or when specific isomers are required.

A prime example is the synthesis starting from 2,4-dibromophenol. The phenolic hydroxyl group is first methylated using a reagent like methyl iodide in the presence of a base (e.g., potassium carbonate) to form 2,4-dibromoanisole. smolecule.com This is an FGI (phenol to ether). The bromine atoms on 2,4-dibromoanisole can then be substituted with iodine through various methods, such as a Finkelstein-type reaction or transition-metal-catalyzed halogen exchange, although this specific transformation requires specific conditions.

Another FGI approach could involve starting with a different directing group, such as an amino group. For example, one could start with an aniline (B41778) derivative, perform the desired iodinations, and then convert the amino group to a methoxy group via a Sandmeyer-type reaction followed by etherification. The development of one-pot sequential dihalogenation and halogenation-Suzuki cross-coupling reactions further illustrates the power of combining halogenation with FGI. organic-chemistry.org

Derivatization of Dibromo-methoxybenzene Analogs

The conversion of dibromo-methoxybenzene analogs, such as 2,4-dibromo-1-methoxybenzene, into this compound represents a significant synthetic challenge. Direct halogen exchange reactions (Finkelstein-type reactions) on aryl halides are generally less straightforward than on their alkyl counterparts and often necessitate metal catalysis.

A more complex but viable route involves a multi-step sequence starting from a related dibromo-arene. For instance, a synthetic pathway for 1,4-dibromo-2,5-diiodobenzene (B1312432) begins with 1,4-dibromobenzene (B42075) and proceeds through nitration to yield 2,5-dibromonitrobenzene. google.com This intermediate is subsequently reduced to form 2,5-dibromoaniline. google.com An iodination step then produces 2,5-dibromo-4-iodoaniline, which finally undergoes a diazotization-iodination reaction to yield the target diiodo-dibromo product. google.com This sequence highlights a derivatization strategy that, while indirect, effectively transforms a dibromo-aromatic core into a diiodo-substituted analog.

Catalyst Systems in the Synthesis of Iodinated Aromatic Compounds

The synthesis of iodinated aromatic compounds is greatly influenced by the choice of catalyst, which can enhance reaction rates, improve yields, and control regioselectivity.

Transition Metal-Catalyzed Methods for C-I Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-halogen bonds. acs.org These methods can proceed through various mechanisms, including the functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. mdpi.com

Iron(III) chloride (FeCl₃), for example, has proven to be an effective catalyst for the iodination of anisole using N-iodosuccinimide (NIS) as the iodine source. In a comparative study, FeCl₃ catalysis resulted in a complete reaction in just 1.5 hours, affording an 86% isolated yield of iodoanisole. acs.org Other first-row transition metals like manganese, cobalt, and copper showed only modest conversions under similar conditions. acs.org Palladium-catalyzed reactions are also prominent, particularly in C-H activation and cross-coupling reactions, demonstrating the versatility of transition metals in forming C-I bonds on aromatic rings. mdpi.comuwindsor.ca

Lewis Acid Catalysis in Aromatic Halogenation

Lewis and Brønsted acids are frequently employed to activate otherwise unreactive iodinating agents for electrophilic aromatic substitution. Reagents like N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) are generally not electrophilic enough to iodinate many aromatic rings on their own. d-nb.info

The presence of a catalyst like iron(III) triflimide, generated in situ from iron(III) chloride, can significantly enhance the electrophilicity of NIS, enabling the efficient iodination of a wide range of substrates under mild conditions. acs.org Similarly, other acidic systems such as trifluoroacetic acid, trifluoromethanesulfonic acid (TfOH), and boron trifluoride-water (BF₃-H₂O) have been shown to effectively activate N-halosuccinimides for the halogenation of even deactivated aromatic compounds. organic-chemistry.org Gold(I) has also been reported as a catalyst for the iodination of electron-rich arenes with NIS. organic-chemistry.org This catalytic activation is crucial for achieving high regioselectivity and yields in the synthesis of iodoarenes. organic-chemistry.orgacs.org

The following table summarizes the results of an initial study on the iron-catalyzed iodination of anisole with NIS.

| Catalyst (10 mol%) | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| None | 21 | <5 | - | acs.org |

| FeCl₃ | 1.5 | >95 | 86 | acs.org |

| MnCl₂ | 21 | 20 | - | acs.org |

| CoCl₂ | 21 | 30 | - | acs.org |

| CuCl₂ | 21 | 25 | - | acs.org |

Phase-Transfer Catalysis in Halogenation Processes

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. In aromatic halogenation, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the halide anion from an aqueous or solid phase into the organic phase where the aromatic substrate is dissolved. This overcomes the low mutual solubility of the reactants, allowing the halogenation to proceed at a practical rate. This methodology is particularly useful for reactions involving inorganic halogenating agents and organic substrates.

Advanced Synthetic Methodologies

The quest for more efficient, rapid, and environmentally benign synthetic methods has led to the adoption of advanced technologies like microwave-assisted synthesis.

Microwave-Assisted Synthesis of Diiodoanisoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining or even improving product yields. nih.gov

This technology has been successfully applied to the iodination of aromatic compounds. In a comparative study on the oxidative iodination of various arenes and heteroarenes using diiodine and ortho-periodic acid, microwave irradiation consistently shortened reaction times significantly compared to conventional heating, while achieving comparable yields. nih.gov For example, the iodination of 3-methylanisole (B1663972) required 30 minutes with conventional heating to achieve a 72% yield, whereas microwave irradiation produced a 71% yield in only 5 minutes. nih.gov More complex syntheses, such as the palladium-catalyzed domino C-H iodination/ipso-iododecarboxylation of 3-anisic acid to produce 2,3,4-triiodoanisole, have also been efficiently performed using microwave assistance. researchgate.net

The table below compares conventional heating with microwave irradiation for the iodination of 3-methylanisole.

| Method | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 30 | 72 | nih.gov |

| Microwave Irradiation | 5 | 71 | nih.gov |

One-Pot Synthetic Protocols for Diiodination

One-pot synthesis offers an efficient route to this compound by performing the di-iodination of anisole in a single reaction vessel without isolating the mono-iodinated intermediate. While many modern iodination methods are optimized to selectively produce mono-iodinated products like 4-iodoanisole, di-iodination can be achieved, often by using a higher stoichiometry of the iodinating reagent or employing more powerful iodinating systems. organic-chemistry.orgacs.orgnih.govcolab.wsacs.org

Using Iodine and an Oxidant:

A common strategy for aromatic iodination involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant converts I₂ into a more potent electrophilic iodine species (like I⁺). Systems such as iodine/iodic acid (I₂/HIO₃) and iodine/urea-hydrogen peroxide (UHP) have been effectively used for the iodination of activated aromatic compounds. scispace.comsciensage.info By controlling the stoichiometry, these methods can be driven towards di-iodination. For example, the I₂/HIO₃ system in a polyethylene (B3416737) glycol and water (PEG-H₂O) medium has been shown to be effective for iodinating activated arenes. sciensage.info While often aimed at mono-iodination, increasing the equivalents of I₂ and the oxidant can lead to di-iodinated products. Similarly, the iodination of deactivated arenes with strong electrophilic I⁺ reagents, prepared from NaIO₄ and I₂ in concentrated sulfuric acid, has been shown to produce di-iodinated compounds. nih.gov

Using Iodine Monochloride (ICl):

Iodine monochloride (ICl) is a potent iodinating agent that can be used for the di-iodination of activated aromatic rings like anisole. rsc.orgniscpr.res.inacs.org Due to its high reactivity, using an excess of ICl can lead to the formation of poly-iodinated products. The reaction of anisole with ICl typically proceeds first to 4-iodoanisole, and a second electrophilic attack then yields this compound. The reaction is often carried out in solvents like acetic acid or methanol. rsc.orgniscpr.res.in

Using N-Iodosuccinimide (NIS):

N-Iodosuccinimide (NIS) is a widely used and convenient source of electrophilic iodine. In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), NIS becomes a highly effective iodinating agent. acs.orgcolab.wsresearchgate.net While many protocols using NIS are designed for high para-selectivity in mono-iodination, di-iodination can occur, particularly with highly activated substrates or when NIS is used in strongly acidic media like pure sulfuric acid. acs.orgresearchgate.net For instance, the iodination of 4-hydroxybenzaldehyde (B117250) with NIS has been reported to yield a mixture of mono- and di-iodinated products, suggesting that a similar approach could be applied to anisole.

A summary of reagents used in one-pot iodination reactions that could potentially yield this compound is presented below.

| Iodinating System | Reagents | Typical Conditions | Ref. |

| Iodine/Oxidant | I₂, HIO₃ | PEG-H₂O, Room Temperature | sciensage.info |

| Iodine/Oxidant | I₂, Urea-Hydrogen Peroxide (UHP) | Acetic Acid/Acetic Anhydride/H₂SO₄ | scispace.com |

| Iodine Monochloride | ICl | Acetic Acid or Methanol | rsc.orgniscpr.res.in |

| N-Iodosuccinimide | NIS, H₂SO₄ or TFA | Acetonitrile or neat acid | researchgate.net |

Photochemical and Electrochemical Approaches to Aromatic Iodination

Alternative energy sources, such as light and electricity, provide green and efficient pathways for aromatic iodination, offering mild reaction conditions and unique reactivity compared to traditional chemical methods. nih.gov

Photochemical Approaches:

Photochemical methods utilize light to generate highly reactive species that can participate in iodination reactions. These methods can proceed through various mechanisms, including the generation of iodine radicals or photo-induced electron transfer processes. nih.govrsc.org

Visible-light-mediated iodination of electron-rich aromatic compounds can be achieved using a photocatalyst. For example, unsubstituted anthraquinone (B42736) has been used as a photocatalyst in combination with molecular iodine, trifluoroacetic acid, and oxygen as the terminal oxidant under irradiation with a 400 nm LED. This method has been applied to anisole, showing high para-selectivity. While optimized for mono-iodination, photochemical conditions can sometimes be tuned to favor polysubstitution.

Another photochemical strategy is the aromatic Finkelstein reaction, which involves the photo-induced single electron transfer from an iodide salt (e.g., NaI) to an aryl halide. This generates an aryl radical that can be trapped by an iodine radical. While this method is typically used to exchange one halogen for another, the underlying principles of generating aryl radicals photochemically could be adapted for direct C-H iodination.

Electrochemical Approaches:

Electrochemical synthesis offers a reagent-less and environmentally friendly alternative for generating reactive iodine species. In this method, an electric current is used to oxidize iodide (I⁻) or iodine (I₂) at an anode to produce an electrophilic iodinating agent, often denoted as I⁺. d-nb.infofrontiersin.org This electrochemically generated species can then react with an aromatic substrate like anisole in the same cell (in-cell) or in a subsequent step.

The reaction of anisole with electrochemically generated I⁺ cations can lead to iodinated products. Research has shown that the choice of anode material is critical for selectivity. For instance, using a glassy carbon anode for the oxidation of I₂ in acetonitrile containing H⁺ can lead to the highly selective formation of 4-iodoanisole with yields up to 97%. d-nb.info In contrast, using platinum or graphite (B72142) anodes can result in lower yields and different product distributions.

While many modern electrochemical methods focus on achieving high selectivity for mono-iodination, polyiodination can be a significant side reaction, especially with highly reactive substrates like anisole. It has been noted that in a macrobatch reactor, the electrochemical iodination of highly reactive aromatic compounds can lead to the formation of significant amounts of diiodo compounds. This suggests that by adjusting the reaction parameters, such as current density, reaction time, and substrate-to-charge ratio, electrochemical methods can be directed toward the synthesis of this compound.

| Approach | Method | Key Features | Potential for Di-iodination | Ref. |

| Electrochemical | Anodic oxidation of I₂ or I⁻ | Reagentless generation of I⁺; anode material is crucial for selectivity. | Can occur with highly reactive substrates; may be controlled by reaction parameters. | d-nb.infofrontiersin.org |

| Photochemical | Visible-light photocatalysis | Uses a photocatalyst (e.g., anthraquinone) and O₂ as a terminal oxidant. | Generally selective for mono-iodination, but conditions could be modified. | nih.gov |

Mechanistic Investigations of Reactions Involving 2,4 Diiodo 1 Methoxybenzene

Fundamental Reaction Mechanisms

The formation of 2,4-diiodo-1-methoxybenzene from anisole (B1667542) is governed by the principles of electrophilic aromatic substitution (SEAr). This class of reactions is characteristic of aromatic compounds, where an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom.

The diiodination of anisole to yield this compound proceeds through a two-step electrophilic aromatic substitution mechanism. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group. This means it increases the electron density of the aromatic ring, particularly at the positions ortho (C2, C6) and para (C4) to itself, making these sites more susceptible to electrophilic attack.

The reaction typically requires an iodinating agent, such as molecular iodine (I₂) activated by an oxidizing agent or a Lewis acid, or more reactive species like iodine monochloride (ICl). nih.gov The process occurs in two sequential substitution steps:

First Iodination: The electrophile (e.g., I⁺) is attacked by the π-electron system of the anisole ring. Due to the directing effect of the methoxy group, this attack occurs preferentially at the para position (C4), which is sterically less hindered than the ortho positions. This leads to the formation of 4-iodoanisole (B42571).

Second Iodination: The resulting 4-iodoanisole, still an activated ring system, undergoes a second electrophilic attack. The electrophile is now directed to one of the available ortho positions (C2 or C6) relative to the methoxy group, yielding the final product, this compound. rsc.org

The pathway of electrophilic aromatic substitution involves the formation of transient intermediates.

π-Complex: Initially, the electrophile is thought to form a π-complex with the anisole ring. In this intermediate, the electrophile is weakly associated with the delocalized π-electron cloud of the entire aromatic system without the formation of a covalent bond.

σ-Complex (Arenium Ion): The key intermediate in the reaction is the σ-complex, also known as an arenium ion. libretexts.org This is formed when the electrophile forms a covalent bond with a carbon atom of the ring, disrupting the aromaticity. The positive charge is delocalized across the remaining five carbon atoms of the ring through resonance. For the iodination of anisole, the attack at the ortho and para positions leads to a more stable σ-complex because the positive charge can be delocalized onto the oxygen atom of the methoxy group, providing an additional, highly stable resonance structure. This delocalization is not possible for meta attack, which is why ortho and para products are favored. The σ-complex is then deprotonated, typically by a weak base in the reaction mixture, to restore the stable aromatic system and form the iodinated product.

The regioselectivity of the diiodination of anisole is primarily controlled by the powerful activating and directing effects of the methoxy group.

Electronic Effects: The methoxy group is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction (inductive effect). The resonance effect, which involves the donation of a lone pair of electrons from the oxygen atom into the π-system of the ring, is dominant. This effect significantly increases the electron density at the ortho and para positions, making them the primary sites for electrophilic attack. researchgate.net

Steric Effects: While electronic effects favor both ortho and para positions, steric hindrance plays a role in determining the ratio of the products. The initial iodination of anisole often shows a high preference for the para position (C4) because it is sterically more accessible than the ortho positions (C2, C6), which are crowded by the methoxy group. nih.gov Once the first iodine atom is in the para position, the second iodination is directed to one of the two equivalent ortho positions, leading to the 2,4-diiodo product.

Various iodinating reagents and conditions can be employed to control the regioselectivity, though the intrinsic directing effect of the methoxy group remains the dominant factor. nih.govnih.gov

Transformations and Derivatizations of this compound

The presence of two iodine atoms on the benzene ring makes this compound a valuable and versatile substrate for further chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.

The carbon-iodine (C-I) bonds in this compound are susceptible to oxidative addition by palladium(0) complexes, initiating catalytic cycles for various cross-coupling reactions. The two C-I bonds at the C2 and C4 positions can exhibit different reactivities, allowing for selective or sequential couplings.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can undergo mono- or di-alkynylation. Studies on similar diiodo- and triiodo-arenes show that the reactivity of the C-I bonds can be influenced by steric and electronic factors, sometimes allowing for regioselective mono-coupling at the less sterically hindered position. rsc.orgrsc.org For this compound, the C4-I bond is generally more reactive towards oxidative addition than the sterically hindered C2-I bond.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond, creating biaryl structures. libretexts.orgyonedalabs.com This reaction is widely used in the synthesis of complex organic molecules. nih.gov Similar to the Sonogashira reaction, sequential or selective couplings can be achieved with this compound by controlling the reaction conditions and stoichiometry of the reagents.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Selectivity |

|---|---|---|---|---|

| Sonogashira | Terminal Alkynes (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI / Amine Base | Alkynyl-substituted methoxybenzenes | Mono-coupling often favors the C4 position; di-coupling possible with excess alkyne. |

| Suzuki-Miyaura | Arylboronic acids (e.g., Phenylboronic acid) | Pd(OAc)₂ / Ligand (e.g., SPhos) / Base (e.g., K₂CO₃) | Biaryl or Terphenyl derivatives | Sequential coupling is feasible, often starting at the more reactive C4 position. |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

This compound is not a good substrate for the SNAr mechanism. The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density of the ring and destabilizes the negative charge of the required Meisenheimer intermediate. chemistrysteps.com Consequently, the ring is deactivated towards nucleophilic attack, and standard SNAr reactions are highly unfavorable under typical conditions. Alternative pathways for nucleophilic substitution on unactivated aryl halides, such as the benzyne (B1209423) mechanism, require extremely strong bases and harsh conditions and are generally not the preferred method for derivatizing this compound. youtube.com

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. chem-station.com The mechanism relies on the presence of a "Directed Metalation Group" (DMG), which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), and directs deprotonation to the adjacent ortho position. wikipedia.org The methoxy group (-OCH₃) of this compound serves as a moderate DMG. organic-chemistry.org

The core of the mechanism involves the Lewis basic oxygen atom of the methoxy group coordinating with the Lewis acidic lithium atom of the alkyllithium reagent. wikipedia.org This coordination creates a complex that brings the strong base into proximity with the ortho C-H bonds, increasing their kinetic acidity and facilitating proton abstraction. organic-chemistry.orguwindsor.ca This process, known as a complex-induced proximity effect (CIPE), results in the formation of a specific aryllithium intermediate. baranlab.org

In the case of this compound, the methoxy group is at the C1 position. The available ortho positions are C2 and C6. Since the C2 position is already substituted with an iodine atom, the directed lithiation is expected to occur exclusively at the C6 position. The resulting 2,4-diiodo-6-lithio-1-methoxybenzene can then be trapped with various electrophiles to introduce a new substituent with high regioselectivity.

However, a potential competing reaction in iodoarenes is lithium-halogen exchange. While DoM is a kinetically driven process based on C-H acidity, lithium-halogen exchange is also often very fast, particularly with iodine. The reaction pathway taken can depend on factors such as the specific base used (e.g., n-BuLi vs. t-BuLi), temperature, and solvent. For this compound, careful control of reaction conditions is crucial to favor the desired ortho-lithiated species over products resulting from iodine-lithium exchange at the C2 or C4 positions.

Oxidative Addition and Reductive Elimination Cycles in Catalytic Transformations

The carbon-iodine bonds in this compound are highly reactive sites for catalytic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. wikipedia.org These reactions proceed via a catalytic cycle that fundamentally involves oxidative addition and reductive elimination steps. umb.edulibretexts.org

Oxidative Addition: This is typically the first step in the catalytic cycle, where the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine (C–I) bond. wikipedia.orgumb.edu This process increases the formal oxidation state and the coordination number of the metal center (e.g., Pd(0) to Pd(II)). umb.edu The reactivity of aryl halides toward oxidative addition follows the general trend: Ar–I > Ar–Br > Ar–Cl > Ar–F. mtak.hu Consequently, the C–I bonds of this compound are exceptionally susceptible to oxidative addition, allowing these reactions to occur under mild conditions. For diiodo-substituted arenes, this high reactivity allows for selective mono-functionalization by careful control of stoichiometry or the potential for sequential, site-selective cross-couplings. nih.gov

Reductive Elimination: This is the final, product-forming step of the cycle. wikipedia.org The two organic groups attached to the metal center (e.g., the aryl group from this compound and another group from a coupling partner) are coupled together, forming a new bond. libretexts.org This process reduces the oxidation state of the metal (e.g., Pd(II) back to Pd(0)), regenerating the active catalyst which can then re-enter the cycle. umb.edu For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal's coordination sphere. libretexts.org

Kinetic and Thermodynamic Studies of Reaction Processes

Reaction Rate Determinations and Rate-Limiting Steps

The rate at which reactions involving this compound proceed is dictated by the slowest step in the mechanistic pathway, known as the rate-determining step. libretexts.orgyoutube.com The identity of this step varies depending on the specific transformation.

Directed Ortho-Metalation: DoM reactions are generally under kinetic, not thermodynamic, control. uwindsor.ca The rate is influenced by the strength of the DMG, the basicity of the alkyllithium reagent, solvent, and temperature. The deprotonation event itself is typically the crucial rate-limiting step.

Activation Energy Profiles for Halogenation and Subsequent Reactions

The activation energy (Ea) represents the minimum energy required for a reaction to occur and corresponds to the highest energy point on a reaction energy profile, the transition state.

Subsequent Reactions (Oxidative Addition): The activation energy for the oxidative addition of the C-I bonds in this compound to a metal center like palladium is a critical parameter in its cross-coupling chemistry. This step has been the subject of numerous computational studies.

| Reactant | Catalyst System | Pathway | Activation Free Energy (ΔG‡) (kcal/mol) | Source |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₂-carbonyl complex | - | 23.2 | rsc.org |

| Iodobenzene | Pd(PMe₃)₂ | Bisphosphine | Barrierless | mtak.hu |

| 4-Nitroiodobenzene | Pd(PMe₃)₂ | Bisphosphine | Barrierless | mtak.hu |

| 4-Methoxyiodobenzene | Pd(PMe₃)₂ | Bisphosphine | Barrierless | mtak.hu |

These values for substituted iodobenzenes serve as models for the reactivity of this compound, suggesting that the oxidative addition step is kinetically accessible with a low activation barrier.

Thermodynamic Driving Forces for Synthetic Transformations

Experimental and computational studies have shown a clear thermodynamic trend for these steps based on the halogen substituent. berkeley.eduresearchgate.net

Reductive Elimination: The reductive elimination of Ar-X from an arylpalladium(II) halide complex is most favored thermodynamically for Ar-Cl and least favored for Ar-I. berkeley.eduresearchgate.netscilit.com

Oxidative Addition: Conversely, because oxidative addition is the reverse of reductive elimination, the thermodynamic driving force for this step is strongest for aryl iodides. berkeley.eduresearchgate.net The oxidative addition of a C-I bond to a Pd(0) center is a highly exergonic process, providing a strong driving force for the initiation of catalytic cycles.

DFT studies on the oxidative addition of 4-substituted iodobenzenes to Pd(0) complexes confirm that the reactions are exergonic (negative ΔG). mtak.hu Electron-withdrawing groups on the aryl ring make the reaction more exergonic, while electron-donating groups (like the methoxy group in this compound) make it slightly less so. However, the inherent weakness of the C-I bond ensures a significant thermodynamic driving force remains for the reaction to proceed.

| Reaction Step | Aryl Halide (Ar-X) | Thermodynamic Driving Force | Source |

|---|---|---|---|

| Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) | Ar-I | Most Favorable (Most Exergonic) | berkeley.eduresearchgate.net |

| Ar-Br | Intermediate | berkeley.eduresearchgate.net | |

| Ar-Cl | Least Favorable (Least Exergonic) | berkeley.eduresearchgate.net | |

| Reductive Elimination (Ar-Pd(II)-X → Ar-X + Pd(0)) | Ar-I | Least Favorable | berkeley.eduresearchgate.netscilit.com |

| Ar-Br | Intermediate | berkeley.eduresearchgate.net | |

| Ar-Cl | Most Favorable | berkeley.eduresearchgate.netscilit.com |

This thermodynamic profile underscores why iodoarenes like this compound are such effective substrates in cross-coupling catalysis: the initial, often rate-limiting, oxidative addition step is strongly favored.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular framework and deduce the electronic environment of each atom.

The ¹H NMR spectrum of 2,4-Diiodo-1-methoxybenzene is anticipated to display distinct signals corresponding to the methoxy (B1213986) group and the three protons on the aromatic ring. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing, deshielding effects of the two iodine atoms.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal would typically be found in the upfield region, around δ 3.8-3.9 ppm.

The three aromatic protons (H-3, H-5, and H-6) will exhibit a more complex pattern due to spin-spin coupling.

H-3: This proton is adjacent to the iodine at C-2 and the iodine at C-4. It is expected to appear as a doublet, coupling only with H-5 through a small meta-coupling (⁴J).

H-5: This proton is positioned between H-3 and H-6. It will be split by H-6 (ortho-coupling, ³J) and H-3 (meta-coupling, ⁴J), resulting in a doublet of doublets.

H-6: This proton is adjacent to the methoxy-bearing carbon and H-5. It will appear as a doublet due to ortho-coupling with H-5.

Based on data from the analogous compound 4-bromo-2-iodo-1-methoxybenzene, the expected chemical shifts and coupling constants can be predicted. rsc.org The proton at position 3 (ortho to two iodine atoms) would be the most downfield, followed by the proton at position 5, and finally the proton at position 6, which is ortho to the electron-donating methoxy group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.86 | Singlet (s) | N/A |

| H-6 | ~6.70 | Doublet (d) | ³J(H6-H5) ≈ 8.5 Hz |

| H-5 | ~7.45 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.2 Hz |

| H-3 | ~7.90 | Doublet (d) | ⁴J(H3-H5) ≈ 2.2 Hz |

| Predicted values are based on analysis of structurally similar compounds. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts are significantly influenced by the attached atoms (oxygen and iodine).

Methoxy Carbon (-OCH₃): This aliphatic carbon appears furthest upfield, typically in the range of δ 55-60 ppm. rsc.org

Aromatic Carbons: The chemical shifts of the ring carbons are determined by substituent effects.

C-1 (C-OCH₃): This carbon is attached to the electronegative oxygen and is expected to be significantly downfield, likely around δ 158-160 ppm.

C-2 and C-4 (C-I): Carbons directly bonded to iodine experience a strong shielding effect (the "heavy atom effect"), causing their signals to appear at a much higher field (lower ppm) than would be expected based on electronegativity alone. These are predicted to be in the δ 85-95 ppm range.

C-3, C-5, C-6 (C-H): These carbons will resonate in the typical aromatic region (δ 110-145 ppm). C-6, being ortho to the methoxy group, will be more shielded than C-5. C-3, positioned between two iodine atoms, is expected to be the most downfield of this group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~57.0 |

| C-2 | ~87.0 |

| C-4 | ~90.0 |

| C-6 | ~112.5 |

| C-5 | ~133.0 |

| C-3 | ~142.0 |

| C-1 | ~158.0 |

| Predicted values are based on analysis of structurally similar compounds. rsc.org |

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguous structural confirmation by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their ortho relationship. A weaker cross-peak between H-5 and H-3 would confirm their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks between H-3 and C-3, H-5 and C-5, H-6 and C-6, and the methoxy protons with the methoxy carbon. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for structural confirmation would include:

The methoxy protons (-OCH₃) showing a cross-peak to C-1.

H-6 showing correlations to C-1, C-2, and C-5.

H-5 showing correlations to C-1, C-3, and C-4.

H-3 showing correlations to C-1, C-2, C-4, and C-5.

Together, these 2D experiments provide an interlocking web of connectivity data that would rigorously confirm the 2,4-diiodo-1-methoxy substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that offer a complete vibrational profile.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific structural features.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aliphatic C-H stretching vibrations of the methoxy group are expected just below 3000 cm⁻¹ (e.g., 2830-2960 cm⁻¹).

C=C Stretching: Aromatic ring skeletal vibrations usually give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected. This typically involves an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibrations occur at very low frequencies, typically in the far-infrared region between 480 and 610 cm⁻¹. These bands can be weak and may be difficult to observe on standard mid-IR spectrometers.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2830 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Medium |

| C-I Stretch | 610 - 480 | Medium-Weak |

| Predicted values are based on established group frequency ranges. |

Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, the following features would be expected in a Raman spectrum:

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the benzene (B151609) ring, often weak or absent in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹.

C-I Vibrations: The C-I bonds are highly polarizable. Therefore, the C-I stretching vibrations (480-610 cm⁻¹) are expected to produce strong signals in the Raman spectrum, making Raman a particularly useful technique for observing these low-frequency modes.

Symmetric Stretches: Other symmetric vibrations, such as the symmetric C-O-C stretch, will also be Raman active.

The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the fundamental vibrational modes of the molecule, confirming the presence of all key functional groups and structural motifs.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution MS techniques are employed to gain a comprehensive understanding of its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves two primary purposes: to assess the purity of a sample and to determine its nominal molecular weight.

A sample of this compound, when subjected to GC-MS analysis, would ideally show a single major peak in the chromatogram, indicating a high degree of purity. The retention time of this peak is a characteristic feature of the compound under the specific GC conditions used. The mass spectrum corresponding to this peak would reveal the molecular ion peak (M⁺), which for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its nominal molecular weight of 360 g/mol .

Interactive Data Table: Expected GC-MS Data for this compound

| Parameter | Expected Value | Significance |

| Retention Time | Dependent on GC column and conditions | Purity assessment |

| Molecular Ion (M⁺) | m/z 360 | Confirmation of molecular weight |

| Major Fragment Ions | [M-CH₃]⁺, [M-I]⁺, [M-OCH₃]⁺, etc. | Structural elucidation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₇H₆I₂O, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), iodine (¹²⁷I), and oxygen (¹⁶O). This calculated exact mass provides a highly specific identifier for the compound. Experimental HRMS analysis of a pure sample of this compound should yield a measured exact mass that is in very close agreement with the theoretical value, typically within a few parts per million (ppm). This level of accuracy provides definitive confirmation of the molecular formula. Publicly accessible experimental HRMS data for this compound is currently limited.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆I₂O |

| Theoretical Exact Mass | 359.8454 g/mol |

| Experimentally Measured Exact Mass | Data not publicly available |

| Mass Accuracy (ppm) | Data not publicly available |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the methoxy and iodo substituents on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

While a specific, publicly available UV-Vis spectrum for this compound is not available, general principles of electronic spectroscopy of substituted benzenes can be applied. The methoxy group, being an electron-donating group, and the iodine atoms, which can also influence the electronic environment, will cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The spectrum would likely show one or more absorption maxima in the UV region, characteristic of substituted aromatic compounds.

Correlation of Electronic Spectra with Substituent Effects

The electronic spectrum of this compound is a direct reflection of the electronic effects of its substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Its lone pair of electrons on the oxygen atom can delocalize into the benzene ring, increasing the electron density and raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift of the π → π* transitions.

The iodine atoms, being halogens, exhibit a dual electronic effect. They are inductively electron-withdrawing due to their electronegativity, but they can also donate electron density to the ring through their lone pairs (mesomeric effect). In the case of UV-Vis spectroscopy, the mesomeric effect often plays a more significant role in influencing the absorption wavelengths. The presence of two iodine atoms at positions 2 and 4, along with the methoxy group at position 1, creates a specific electronic environment that dictates the precise λmax values. A detailed theoretical and experimental study would be required to precisely quantify the individual and combined effects of these substituents on the electronic transitions of the molecule.

Retrosynthetic Analysis and Strategic Disconnections for 2,4 Diiodo 1 Methoxybenzene

Principles of Retrosynthetic Analysis

The core of retrosynthesis is to work backward from the desired product to identify potential starting materials. amazonaws.com This process involves a series of formal steps and considerations that guide the chemist toward a logical and efficient synthetic plan.

A disconnection is the imaginary breaking of a bond in the target molecule to simplify its structure. amazonaws.com This process corresponds to the reverse of a known and reliable chemical reaction. The choice of which bond to disconnect is a critical strategic decision in retrosynthesis.

When a bond is disconnected, it generates idealized fragments called synthons . Synthons are not actual reagents but represent the reactive species required for the corresponding bond-forming reaction. amazonaws.com For each synthon, a real-world chemical compound, known as a synthetic equivalent , is identified that can be used in the laboratory.

For example, disconnecting a C-C bond might yield a carbocation synthon (an acceptor) and a carbanion synthon (a donor). The synthetic equivalent for the carbocation could be an alkyl halide, while the carbanion's equivalent might be an organometallic reagent like a Grignard or organolithium compound.

| Synthon (Idealized Fragment) | Type | Synthetic Equivalent (Real Reagent) |

|---|---|---|

| R- (Alkyl Anion) | Donor | RMgX (Grignard Reagent), RLi (Organolithium) |

| R+ (Alkyl Cation) | Acceptor | R-X (Alkyl Halide) |

| Ar- (Aryl Anion) | Donor | ArMgX, ArLi |

| I+ (Iodonium ion) | Acceptor | I2, N-Iodosuccinimide (NIS) |

| ArO- (Phenoxide) | Donor | ArOH + Base (e.g., NaOH, NaH) |

Often, a direct disconnection of the target molecule is not feasible because it does not correspond to a reliable reaction. In such cases, a Functional Group Interconversion (FGI) is employed. FGI is the process of converting one functional group into another to facilitate a subsequent disconnection. This strategy allows for greater flexibility in synthetic planning by opening up new disconnection possibilities. For instance, if a C-C bond disconnection is desired next to a carboxylic acid, it might be beneficial to first perform an FGI, conceptually reducing the acid to an alcohol, which could then be disconnected via reactions suitable for alcohol synthesis.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. In molecules with multiple functional groups, like 2,4-Diiodo-1-methoxybenzene, planning the order of reactions is crucial to avoid undesired side reactions. Retrosynthetic analysis helps to address this by considering the reactivity of the functional groups at each stage. For example, when planning the synthesis of a substituted benzene (B151609) ring, the directing effects of the substituents must be considered. An activating group will direct incoming electrophiles to specific positions (ortho and para), while a deactivating group will direct them elsewhere (meta). wikipedia.org A retrosynthetic plan must disconnect the groups in an order that is consistent with these directing effects in the forward synthesis.

Key Disconnections for the Methoxybenzene Core

Applying these principles to this compound, we can identify two primary locations for strategic disconnections: the aromatic carbon-iodine (C-I) bonds and the aromatic carbon-oxygen (C-O) bond of the methoxy (B1213986) group.

The most logical disconnection for the two C-I bonds is to remove both iodine atoms simultaneously. This disconnection corresponds to an electrophilic aromatic substitution (iodination) reaction in the forward synthesis.

Disconnection: Break the C2-I and C4-I bonds.

Synthons: This generates anisole (B1667542) (1-methoxybenzene) and two equivalents of an electrophilic iodine synthon (I⁺).

Synthetic Equivalents: The starting material is anisole. The synthetic equivalent for I⁺ can be molecular iodine (I₂) often in the presence of an oxidizing agent or a Lewis acid catalyst, or reagents like N-Iodosuccinimide (NIS). organic-chemistry.orgnih.gov

This strategy is guided by the powerful directing effect of the methoxy (-OCH₃) group. The methoxy group is a strong activating group, meaning it donates electron density into the benzene ring, making it more reactive towards electrophiles. organicchemistrytutor.comyoutube.com It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho, C2 and C6) and opposite (para, C4) to it. libretexts.orglibretexts.org The synthesis of this compound from anisole is therefore highly regioselective, as the methoxy group strongly directs the two iodine atoms to the C2 and C4 positions.

Another key disconnection involves the C-O bond of the ether functionality. This corresponds to a nucleophilic substitution reaction, most commonly the Williamson ether synthesis, in the forward direction. masterorganicchemistry.comyoutube.com

Disconnection: Break the O-CH₃ bond or the Ar-O bond. For aryl ethers, the cleavage always occurs at the alkyl-oxygen bond because the aromatic C-O bond is stronger. ucalgary.calibretexts.org

Synthons: This generates a 2,4-diiodophenoxide anion (ArO⁻) and a methyl cation synthon (CH₃⁺).

Synthetic Equivalents: The synthetic equivalent for the phenoxide is 2,4-diiodophenol (B1583781) treated with a base (like NaOH or NaH). The equivalent for the methyl cation is a methyl halide (e.g., CH₃I) or dimethyl sulfate. doubtnut.com

By combining these disconnections, two primary retrosynthetic pathways can be proposed for this compound.

| Retrosynthetic Pathway | Description | Starting Materials | Key Forward Reactions |

|---|---|---|---|

| Route A: Iodination First | Disconnect the methoxy group first to get 2,4-diiodophenol, then disconnect the iodine atoms. | Phenol (B47542), Iodine, Methylating Agent (e.g., CH₃I) | 1. Electrophilic iodination of phenol. 2. Williamson ether synthesis. |

| Route B: Methylation First | Disconnect the iodine atoms first to get anisole, then disconnect the methoxy group. | Phenol, Methylating Agent (e.g., CH₃I), Iodine | 1. Williamson ether synthesis to make anisole. 2. Electrophilic iodination of anisole. |

Both routes are viable as both the hydroxyl (-OH) group of phenol and the methoxy (-OCH₃) group of anisole are strong ortho, para-directors. The choice between these routes in a practical setting may depend on factors such as the availability and cost of starting materials, reaction yields, and ease of purification.

Convergent and Linear Synthesis Strategies

The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis involves a sequential modification of a starting material to build the target molecule step-by-step. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps.

A plausible linear approach to this compound would commence with anisole as the starting material. The methoxy group of anisole is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. This directing effect can be exploited to introduce the two iodine atoms in a stepwise manner. The first iodination would yield a mixture of 2-iodo-1-methoxybenzene and 4-iodo-1-methoxybenzene. Separation of the desired 4-iodo isomer, followed by a second iodination, would lead to the target molecule, this compound. Alternatively, a one-pot di-iodination of anisole could be envisioned, although this might lead to a mixture of products requiring careful purification.

A hypothetical convergent synthesis is less straightforward for a relatively simple molecule like this compound. One could imagine a strategy involving the coupling of two smaller, pre-functionalized fragments. For instance, a suitably protected and functionalized di-iodinated benzene derivative could be coupled with a methoxy-containing fragment. However, for this specific target, a linear approach is generally more practical and efficient.

| Strategy | Starting Material | Key Steps | Potential Challenges |

| Linear Synthesis | Anisole | 1. Mono-iodination | - Formation of isomeric products |

| 2. Isomer separation | - Requires efficient separation techniques | ||

| 3. Second iodination | - Potential for over-iodination | ||

| Convergent Synthesis | Iodinated benzene derivative and a methoxy source | 1. Synthesis of fragments | - More complex starting materials |

| 2. Coupling reaction | - May require specialized catalysts |

Advantages of Convergent Synthesis in Complex Molecule Construction

This parallel approach also allows for greater efficiency and time savings, as different teams or individuals can work on the synthesis of different fragments simultaneously. libretexts.org Furthermore, if a synthetic step for one fragment fails, only that specific fragment needs to be re-synthesized, rather than starting the entire synthesis from the beginning, which is often the case in a linear approach. openochem.org This modularity also facilitates the synthesis of analogues of the target molecule, as different versions of one fragment can be readily substituted in the final coupling step, which is particularly valuable in medicinal chemistry and drug discovery. libretexts.org

Protecting Group Chemistry in Synthetic Sequences

Protecting groups are chemical moieties that are temporarily introduced into a molecule to mask a reactive functional group, thereby preventing it from reacting in subsequent chemical transformations. wikipedia.org The use of protecting groups is a fundamental strategy in multi-step organic synthesis to achieve chemoselectivity. wikipedia.org

In the context of the synthesis of this compound, the methoxy group is generally stable under many iodination conditions. However, if harsh reagents or conditions were required that could potentially cleave the ether linkage, a protecting group strategy might be considered. For instance, if strong Lewis acids were employed that could lead to ether cleavage, protecting the oxygen functionality in a more robust form could be necessary. However, for typical electrophilic iodination reactions on an activated ring system like anisole, the methoxy group itself is sufficiently stable, and a protecting group is likely not required.

Green Chemistry Principles in the Synthesis of 2,4 Diiodo 1 Methoxybenzene

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org The goal is to design synthetic routes where the maximum number of atoms from the reactants become part of the product, thereby minimizing waste.

A general equation for the di-iodination of anisole (B1667542) can be represented as: C₇H₈O (1-methoxybenzene) + 2 'I⁺' source → C₇H₆I₂O (2,4-Diiodo-1-methoxybenzene) + Byproducts

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 wikipedia.org

For instance, a traditional method might use molecular iodine (I₂) in the presence of an oxidizing agent. A greener approach focuses on maximizing the utilization of both iodine atoms from I₂. researchgate.net Some advanced methods achieve 100% iodine atom economy by ensuring both atoms from the I₂ molecule are converted into reactive "I⁺" sources, thus preventing the loss of 50% of the iodine as iodide waste. researchgate.net

To illustrate, consider a hypothetical reaction for the synthesis of this compound:

| Reactant | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1-Methoxybenzene | C₇H₈O | 108.14 | Substrate |

| Molecular Iodine | I₂ | 253.81 | Iodine Source |

| Oxidizing Agent (e.g., H₂O₂) | H₂O₂ | 34.01 | Reagent |

Desired Product: this compound (C₇H₆I₂O), Molecular Weight = 359.93 g/mol

Calculation: % Atom Economy = [359.93 / (108.14 + 2253.81 + 234.01)] * 100

This is a simplified example. The actual stoichiometry with the oxidizing agent would be required for a precise calculation.

Sustainable Solvent Selection

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. mdpi.com Traditional iodination reactions have often relied on chlorinated solvents, which are now being replaced by more sustainable alternatives. nih.gov

Water: As a solvent, water is non-toxic, non-flammable, and readily available, making it an excellent green choice for many reactions. Research has demonstrated the feasibility of conducting iodination of aromatic compounds in aqueous media, significantly reducing the environmental footprint of the synthesis. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. nih.gov They are considered green solvents due to their negligible vapor pressure, which reduces air pollution and workplace exposure. nih.gov Their tunable polarity and ability to dissolve a wide range of organic and inorganic compounds make them suitable for reactions like the iodination of anisole derivatives. nih.gov Furthermore, the catalyst can often be retained in the ionic liquid phase, allowing for easier product separation and recycling of both the catalyst and the solvent. nih.gov

| Solvent Type | Examples | Green Chemistry Advantages | Considerations |

|---|---|---|---|

| Traditional Halogenated | CH₂Cl₂, CHCl₃ | Good solubility for reactants | Toxic, volatile, environmental persistence |

| Water | H₂O | Non-toxic, non-flammable, inexpensive | Limited solubility for nonpolar substrates |

| Ionic Liquids (ILs) | [BMIM][BF₄], [BMIM][PF₆] | Low volatility, high thermal stability, recyclable | Higher cost, potential toxicity/biodegradability concerns |

| Other Green Solvents | Cyrene, Ethanol | Bio-based, biodegradable | Performance and compatibility vary |

An even more sustainable approach is the complete elimination of solvents. Solvent-free, or solid-state, reactions reduce waste, simplify purification processes, and can lower energy consumption. researchgate.net

For the synthesis of di-iodinated methoxybenzenes, methods have been developed that use a solid oxidizing agent, such as a urea-hydrogen peroxide (UHP) adduct, mixed directly with the substrate and elemental iodine. researchgate.net These reactions can proceed efficiently by grinding the reactants together or with gentle heating, completely avoiding the need for a solvent. nih.gov This approach has been successfully applied to the iodination of compounds structurally similar to 1-methoxybenzene, such as 1,2-dimethoxybenzene and 1,3-dimethoxybenzene, indicating its applicability for producing this compound. researchgate.net

Catalysis for Environmental Benignity

Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency, reduce energy requirements, and allow for the use of more environmentally friendly reagents. The ideal catalyst is highly active, selective, and, crucially, recyclable.

In the context of synthesizing this compound, research has moved away from stoichiometric reagents or toxic catalysts (such as mercury compounds used in historical methods) towards recyclable catalytic systems. While much of the research in recyclable catalysts for halogenation has focused on bromination, the principles are directly transferable to iodination.

Modern approaches involve the use of solid-supported catalysts. For example, magnetic nanoparticles (e.g., Fe₃O₄) can be coated with a catalytically active material. researchgate.net After the reaction, the catalyst can be easily removed from the reaction mixture using an external magnet, washed, and reused in subsequent batches. researchgate.net This methodology has been effectively demonstrated for the halogenation of anisole, showcasing high yields and selectivity. researchgate.net The design of such catalysts for iodination would represent a significant step towards a fully green synthesis of this compound.

| Catalyst Type | Example | Advantages | Recyclability |

|---|---|---|---|

| Homogeneous | Lewis Acids (e.g., AlCl₃) | High activity | Difficult to separate from product |

| Toxic Metal Salts | HgO | Effective for iodination | Highly toxic, not environmentally benign |

| Heterogeneous (Solid-supported) | Zeolites | Easily separated by filtration, shape selectivity | Can be regenerated and reused |

| Magnetic Nanoparticles | Fe₃O₄@SiO₂/Active Metal | Very easy separation with a magnet, high surface area | Excellent; can be reused for multiple cycles researchgate.net |

Biocatalysis in Aromatic Halogenation

Biocatalysis offers a green alternative to traditional chemical halogenations by employing enzymes that operate under mild reaction conditions with high selectivity. researchgate.net This approach avoids the need for harsh reagents and minimizes the formation of unwanted by-products. The primary enzymes utilized for these transformations are halogenases.

Two major classes of halogenases are particularly relevant for aromatic halogenation:

Flavin-dependent halogenases (FDHs): These enzymes utilize reduced flavin (FADH2), oxygen, and a halide salt to generate a hypohalous acid (HOX) species. researchgate.net This reactive intermediate is channeled through the enzyme to the active site, where it performs a highly regioselective electrophilic aromatic substitution on the bound substrate. researchgate.netacs.org The inherent selectivity of FDHs can potentially direct iodination to specific positions on an aromatic ring, such as in methoxybenzene, thereby preventing the formation of isomeric impurities. acs.org Their ability to function under mild conditions makes them valuable for the atom-efficient production of halogenated compounds. researchgate.net

Vanadium-dependent haloperoxidases (VHPOs): Found in organisms like fungi, algae, and bacteria, VHPOs use a vanadate cofactor and hydrogen peroxide to oxidize halides (Cl⁻, Br⁻, I⁻) into reactive halogenating species. nih.govnih.govnih.gov These enzymes are noted for their stability and potential for broader industrial application. nih.gov VHPOs sourced from marine organisms are particularly efficient at activating iodide, making them promising candidates for the synthesis of iodo-aromatic compounds. mdpi.com The enzyme from the cyanobacterium Acaryochloris marina (AmVHPO), for example, is robust, resistant to organic solvents, and shows distinct halogenation reactivity, marking it as a strong candidate for developing biocatalytic syntheses. nih.gov

The use of halogenases aligns with green chemistry principles by offering high selectivity, reducing the need for protecting groups, and operating in aqueous environments at ambient temperature and pressure.

Energy Efficiency in Synthetic Protocols

A core tenet of green chemistry is the reduction of energy consumption in chemical processes. Traditional synthesis methods often rely on prolonged heating under reflux, which is energy-intensive. Alternative energy sources, such as microwave irradiation and ultrasound, provide more efficient heat and energy transfer, leading to significant reductions in reaction times and energy usage. ajgreenchem.com

Microwave-Assisted and Ultrasound-Assisted Syntheses

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat directly within the reaction mixture. ajgreenchem.comorionjournals.com This volumetric and rapid heating is significantly more efficient than conventional conductive heating, where heat is transferred slowly from an external source through the vessel walls. ajgreenchem.comarkat-usa.org

The primary advantages of microwave-assisted synthesis include:

Drastically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes. ajgreenchem.comukm.my For example, the iodination of certain activated arenes using ortho-periodic acid saw reaction times drop from 30-60 minutes with conventional heating to just 1-10 minutes under microwave irradiation. nih.gov

Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products, leading to higher yields and cleaner reaction profiles. ukm.my

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov

Key benefits of ultrasound-assisted synthesis in the context of green chemistry are:

High Energy Efficiency: Like microwaves, ultrasound is more energy-efficient than conventional heating methods. nih.gov

Shorter Reaction Times and Higher Yields: Ultrasound has been shown to significantly shorten reaction times and improve yields in various syntheses. nih.govjmaterenvironsci.com In one study, a reaction that required 24 hours via a conventional method was completed in 30-45 minutes using ultrasound. nih.gov

Milder Conditions: Reactions can often be conducted at lower bulk temperatures, preserving thermally sensitive functional groups. jmaterenvironsci.com

The following table provides a conceptual comparison of these methods for a generic aromatic halogenation reaction, based on findings from various studies. ukm.mynih.gov

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted | Ultrasound-Assisted |

| Reaction Time | Hours (e.g., 6-24 h) | Minutes (e.g., 5-30 min) | Minutes to Hours (e.g., 30-90 min) |

| Product Yield | Moderate to Good (e.g., 30-80%) | Good to Excellent (e.g., 80-95%) | Good to Excellent (e.g., 85-95%) |

| Energy Consumption | High | Low | Low |

| Process Complexity | Simple, but slow | Requires specialized equipment | Requires specialized equipment |

Waste Minimization and By-product Management

The direct iodination of aromatic compounds like methoxybenzene can be challenging. The reaction is often reversible, with the hydrogen iodide (HI) by-product capable of reducing the desired iodo-aromatic product back to the starting material. doubtnut.com Traditional methods overcome this by using an oxidizing agent (e.g., nitric acid, iodic acid) to remove the HI as it forms, but these agents can generate hazardous waste. olemiss.edu

Green chemistry approaches focus on minimizing waste through several strategies:

Use of Benign Oxidizing Agents: Employing environmentally safer oxidants like hydrogen peroxide (H₂O₂) is a key strategy. The only by-product from H₂O₂ is water, making the process significantly cleaner. mdpi.com Iodination systems using H₂O₂ have been developed for methoxy-substituted benzenes. mdpi.com

Improving Atom Economy: Catalytic systems that promote high selectivity and yield are crucial. For instance, using sodium iodide with sodium hypochlorite (bleach) as the oxidant is an efficient method where the main waste products are benign sodium chloride and water. organicers.org Such methods avoid the use of heavy metals or more hazardous reagents. gctlc.org

Quantitative Waste Assessment (Green Metrics): The efficiency of a chemical process in terms of waste generation can be quantified using metrics like the E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product. sheldon.nlnih.gov A lower E-Factor signifies a greener process. For example, the pharmaceutical industry, known for multi-step syntheses, often has very high E-Factors (25 to >100), while bulk chemical production has much lower values (<1 to 5). nih.gov By designing syntheses with high atom economy and minimal solvent and reagent use, the E-factor for the production of this compound can be significantly reduced. Another metric, Process Mass Intensity (PMI), considers the total mass of all materials (reactants, solvents, catalysts) used to produce a certain mass of product, providing a holistic view of the process's efficiency. greenchemistry-toolkit.orgmdpi.com